Ethyl 3-phenylglycidate
Overview
Description
Ethyl 3-phenylglycidate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is a colorless to pale yellow liquid with a sweet, fruity odor reminiscent of strawberries . This compound is widely used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
Target of Action
Ethyl 3-phenylglycidate (EPG) is a compound that has been found to interact with certain enzymes, such as γ-lactamase Sspg from Sulfolobus solfataricus . This enzyme has high activity, high stability, and pronounced tolerance of high concentrations of the γ-lactam substrate .
Mode of Action
The interaction of EPG with its target enzyme involves the hydrolysis of either the ester bond or the epoxy bond . This interaction is facilitated by the enzyme’s atypical esterase activity . The modification of this enzyme expands its application towards resolving chiral esters .
Biochemical Pathways
It is known that the compound’s interaction with its target enzyme can lead to the hydrolysis of certain bonds, which may affect various biochemical processes .
Pharmacokinetics
It is known that epg has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 2.05 , suggesting it has good membrane permeability.
Result of Action
The hydrolysis of EPG by its target enzyme can lead to the production of optically pure γ-lactam . This suggests that EPG could potentially be used in the production of certain pharmaceuticals or other chemical products.
Action Environment
The action of EPG can be influenced by various environmental factors. For example, the enzyme’s activity can be affected by the presence of certain co-solvents . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Ethyl 3-phenylglycidate is known to participate in biochemical reactions, particularly those involving epoxide hydrolases . Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides, which are reactive three-membered cyclic ethers. In the presence of these enzymes, this compound can undergo enantioselective hydrolysis, leading to the production of specific enantiomers .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with epoxide hydrolases . These enzymes catalyze the hydrolysis of the epoxide group in this compound, leading to the formation of specific enantiomers . This reaction can be influenced by various factors, including the presence of co-solvents and the concentration of the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to undergo enantioselective hydrolysis in the presence of epoxide hydrolases within a period of 12 hours This suggests that the compound is relatively stable under these conditions
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. It is known that the compound can be metabolized by epoxide hydrolases . These enzymes catalyze the hydrolysis of the epoxide group in this compound, which could potentially influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-phenylglycidate can be synthesized through several methods. One common method involves the reaction of benzaldehyde with the ethyl ester of monochloracetic acid in the presence of an alkaline condensing agent . Another method includes reacting the silver salt of phenyl glycidic acid with ethyl iodide .
Industrial Production Methods: In industrial settings, the production of this compound often involves bioresolution techniques. For instance, the use of epoxide hydrolase-producing strains like Galactomyces geotrichum ZJUTZQ200 has been reported to produce high enantioselectivity in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-phenylglycidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the epoxide ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.
Catalysts: Acid or base catalysts for epoxide ring-opening reactions.
Major Products:
Oxidation: Phenylglycidic acid.
Reduction: Phenylglycidol.
Substitution: Various substituted phenylglycidates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-phenylglycidate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 3-phenylglycidate can be compared with other similar compounds such as:
Ethyl 3-methyl-3-phenylglycidate: This compound is used as an electrolyte additive in lithium-ion batteries.
Ethyl vanillin: Another flavoring agent with a vanilla-like aroma.
Uniqueness: this compound is unique due to its combination of a pleasant fruity aroma and its versatility in chemical reactions, making it valuable in both the flavor industry and scientific research .
Properties
IUPAC Name |
ethyl 3-phenyloxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-13-11(12)10-9(14-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMAKLPNAAZVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Record name | ETHYL-3-PHENYLGLYCIDATE | |
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DSSTOX Substance ID |
DTXSID8025886 | |
Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |
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Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl-3-phenylglycidate appears as clear pale yellow or yellow liquid. (NTP, 1992), Colorless to pale yellow liquid with a strong fruity odor like strawberries; [HSDB], Clear, Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry | |
Record name | ETHYL-3-PHENYLGLYCIDATE | |
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Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |
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Record name | Ethyl 3-phenylglycidate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
509 to 518 °F at 760 mmHg (NTP, 1992) | |
Record name | ETHYL-3-PHENYLGLYCIDATE | |
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Flash Point |
greater than 200 °F (NTP, 1992), 100 °C | |
Record name | ETHYL-3-PHENYLGLYCIDATE | |
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Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |
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Solubility |
Slightly soluble (1-10 mg/ml) (NTP, 1992), 1:6 IN 70% ALCOHOL; 1:1 IN 80% ALCOHOL, Insoluble in water; Soluble in ether, oils, Soluble (in ethanol) | |
Record name | ETHYL-3-PHENYLGLYCIDATE | |
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Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |
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Record name | Ethyl 3-phenylglycidate | |
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Density |
1.122 (NTP, 1992) - Denser than water; will sink, 1.120-1.128 @ 25/25 °C, 1.120-1.125 | |
Record name | ETHYL-3-PHENYLGLYCIDATE | |
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Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |
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Record name | Ethyl 3-phenylglycidate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |
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Color/Form |
COLORLESS TO PALE-YELLOW LIQUID | |
CAS No. |
121-39-1, 54276-44-7 | |
Record name | ETHYL-3-PHENYLGLYCIDATE | |
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Record name | Ethyl 3-phenylglycidate | |
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Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |
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Record name | Ethyl 3-phenylglycidate | |
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Record name | 2-Oxiranecarboxylic acid, 3-phenyl-, ethyl ester | |
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Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |
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Record name | Ethyl 3-phenyloxirane-2-carboxylate | |
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Record name | ETHYL 3-PHENYLGLYCIDATE | |
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Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |
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Record name | Ethyl phenylglycidate | |
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Melting Point |
less than 32 °F (NTP, 1992) | |
Record name | ETHYL-3-PHENYLGLYCIDATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in separating the enantiomers of Ethyl 3-phenylglycidate?
A1: EPG exists as two enantiomers, (2R,3S)-EPG and (2S,3R)-EPG. [, , ] The (2R,3S)-EPG enantiomer is a key intermediate in the synthesis of Taxol's C-13 side chain, a crucial component for the anti-cancer drug's activity. [] Therefore, efficient methods to separate and obtain the desired (2R,3S)-EPG enantiomer are highly sought after.
Q2: What is the primary method explored in these studies for separating this compound enantiomers?
A2: The research highlights the use of bioresolution using specific bacterial strains. For instance, Pseudomonas pseudoalcaligene [] and Galactomyces geotrichum ZJUTZQ200 [] have shown promising results in selectively producing (2R,3S)-ethyl-3-phenylglycidate from a racemic mixture. This approach utilizes the enantioselectivity of enzymes within these microorganisms to preferentially act on one enantiomer over the other.
Q3: What factors can influence the efficiency of bioresolution for this compound?
A3: Research indicates that several factors influence bioresolution efficiency. One study found that co-solvents, pH buffer solutions, and the substrate/cell ratio significantly impact the bioresolution properties of G. geotrichum ZJUTZQ200. [] Optimization of these parameters can lead to improved enantiomeric excess and yield of the desired (2R,3S)-EPG.
Q4: Besides bioresolution, what other research has been conducted on this compound?
A4: Researchers have investigated the gas-phase elimination kinetics of EPG and its derivative, ethyl 3-methyl-3-phenyl glycidate. [] These studies provide insights into the thermal decomposition mechanisms of these compounds, revealing a concerted six-membered cyclic transition state during ethylene elimination. This fundamental knowledge about EPG's reactivity and stability is valuable for various applications.
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